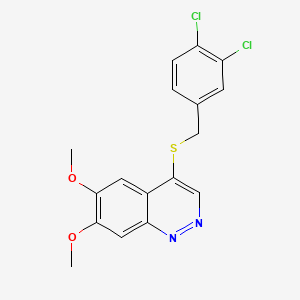

4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline

Description

Properties

CAS No. |

5388-40-9 |

|---|---|

Molecular Formula |

C17H14Cl2N2O2S |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

4-[(3,4-dichlorophenyl)methylsulfanyl]-6,7-dimethoxycinnoline |

InChI |

InChI=1S/C17H14Cl2N2O2S/c1-22-15-6-11-14(7-16(15)23-2)21-20-8-17(11)24-9-10-3-4-12(18)13(19)5-10/h3-8H,9H2,1-2H3 |

InChI Key |

KYOLURBOMPBIKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3,4-dichlorobenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then subjected to further reactions to introduce the cinnoline core and the dimethoxy substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Thioether Reactivity

The thioether group (-S-CH₂-C₆H₃Cl₂) participates in several reactions:

Oxidation

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂, NaIO₄ | 4-((3,4-Dichlorobenzyl)sulfinyl)-6,7-dimethoxycinnoline | Mild oxidation at 0–25°C |

| Sulfone Formation | mCPBA, KMnO₄ | 4-((3,4-Dichlorobenzyl)sulfonyl)-6,7-dimethoxycinnoline | Requires stoichiometric oxidants |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the aromatic cinnoline system .

Nucleophilic Substitution

The benzyl-thioether linkage may undergo cleavage under strong alkaline conditions (e.g., NaOH/EtOH), though this is less favored due to steric hindrance from the dichlorobenzyl group.

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted cinnoline ring is electron-rich, enabling EAS at positions ortho/para to the methoxy groups:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-8 | ~40–60% (predicted) |

| Halogenation | Br₂/FeBr₃ | C-5 | Limited by steric effects |

Structural Confirmation : Products are characterized via NMR (¹H/¹³C) and mass spectrometry .

Radical-Mediated Reactions

The thioether moiety can act as a radical scavenger. In the presence of lignin peroxidase (LiP) or similar enzymes, the compound may undergo C–C bond cleavage analogous to 3,4-dimethoxybenzaldehyde derivatives, forming radical intermediates .

Proposed Pathway :

-

Single-electron oxidation generates a thiyl radical.

-

Radical recombination or side-chain elimination occurs, yielding smaller aromatic fragments .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of synthesized derivatives against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, suggesting their potential as candidates for developing new antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

Antifungal Activity

In addition to antibacterial effects, compounds in this class have shown antifungal activity against strains such as Candida albicans. The presence of specific functional groups enhances the interaction with fungal cell membranes, leading to effective inhibition of fungal growth.

Antioxidant Properties

The antioxidant capacity of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline has been explored through various assays measuring the compound's ability to scavenge free radicals. Compounds with similar structures have demonstrated significant antioxidant activities, which are crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

The antioxidant activities were assessed using DPPH radical scavenging assays, where several derivatives exhibited notable scavenging effects at concentrations around 100 µM .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 75% |

Potential in Cancer Therapy

Emerging research suggests that compounds like 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline may possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Study: Cytotoxicity Assays

In vitro studies on cancer cell lines have shown that certain derivatives can significantly reduce cell viability at micromolar concentrations, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets and pathways. The dichlorobenzylthio group may interact with enzymes or receptors, modulating their activity. The cinnoline core and dimethoxy substituents can also influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorobenzyl chloride: A precursor in the synthesis of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline.

Thiazoles: Compounds with a similar sulfur-containing heterocyclic structure.

Indole derivatives: Compounds with a similar aromatic core and potential biological activity.

Uniqueness

4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for research and development.

Biological Activity

4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline (CAS No. 5388-40-9) is a synthetic compound belonging to the cinnoline family, characterized by its dichlorobenzyl thioether structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline is , with a molecular weight of approximately 381.27 g/mol. The structural characteristics include:

- Dichlorobenzyl group : Enhances lipophilicity and biological activity.

- Dimethoxy substituents : Potentially influence the interaction with biological targets.

Anticancer Properties

Research indicates that 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline exhibits significant anticancer activity across various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies have demonstrated that this compound can effectively reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing G0/G1 phase arrest and promoting apoptotic cell death .

- Case Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations as low as 10 µM after 48 hours of exposure .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects.

- Activity Spectrum : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Mechanism : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .

Toxicological Profile

The safety profile of 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline has been evaluated in animal models.

- Acute Toxicity : In an acute toxicity study involving rats, doses up to 400 mg/kg did not result in significant mortality but did show signs of gastrointestinal distress and liver enlargement .

- Long-term Effects : Chronic exposure studies indicated potential hepatotoxicity and nephrotoxicity at higher doses but no carcinogenic effects were noted over a six-month observation period .

Comparative Analysis

The following table summarizes the biological activities and effects observed for 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline compared to other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline | High (IC50 ~10 µM) | Moderate (MIC ~15 µg/mL) | Moderate |

| Cinnoline Derivative A | Moderate | High (MIC ~5 µg/mL) | Low |

| Cinnoline Derivative B | High (IC50 ~5 µM) | Low | High |

Q & A

Q. What are the optimal synthetic routes for 4-((3,4-Dichlorobenzyl)thio)-6,7-dimethoxycinnoline, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions (solvent, temperature, catalyst) and precursor compatibility. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl-thioether formation, as demonstrated in analogous quinoline derivatives . Orthogonal purification (e.g., column chromatography with gradient elution) and spectroscopic validation (¹H/¹³C NMR, FTIR) are critical for confirming structural fidelity . To improve yields, iterative Design of Experiments (DoE) can identify key variables (e.g., stoichiometry, reaction time) while minimizing byproducts .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability under varying storage conditions?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, while hyphenated techniques (LC-MS) resolve co-eluting impurities . Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. NMR spectroscopy can track structural degradation (e.g., demethylation of methoxy groups or thioether cleavage) . For long-term storage, lyophilization in amber vials under inert gas (N₂/Ar) minimizes oxidative and photolytic degradation .

Q. How can researchers design initial biological assays to evaluate this compound’s bioactivity?

Methodological Answer: Begin with in vitro cytotoxicity screening (e.g., MTT assay) against relevant cell lines (e.g., cancer or microbial models) . Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., doxorubicin for cytotoxicity) ensure assay validity. For mechanism-of-action insights, pair phenotypic assays with target-based approaches (e.g., enzyme inhibition assays for kinases or proteases) . Data normalization against solvent controls and statistical validation (e.g., ANOVA with post-hoc tests) are essential to minimize false positives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported structure-activity relationships (SAR) for cinnoline derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational stability of the compound with target proteins . Quantum mechanical calculations (DFT) elucidate electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on reactivity . To reconcile conflicting SAR data, apply machine learning (e.g., random forest models) to integrate disparate datasets and identify hidden variables (e.g., solvent polarity in assays) .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

Methodological Answer: Adopt tiered testing per OECD guidelines:

- Phase 1: Determine physicochemical properties (logP, pKa) via shake-flask/HPLC methods .

- Phase 2: Simulate abiotic degradation (hydrolysis, photolysis) under controlled UV light and pH conditions .

- Phase 3: Assess biotic degradation using soil/water microcosms and LC-MS/MS to track metabolites .

For ecotoxicity, use standardized models (Daphnia magna, algae growth inhibition) with EC₅₀ calculations .

Q. How should researchers address discrepancies in biological activity data across independent studies?

Methodological Answer: Conduct a meta-analysis to identify methodological variability (e.g., cell line origins, assay protocols) . Reproduce key experiments under harmonized conditions (e.g., identical cell passage numbers, serum-free media). Validate compound integrity post-assay via LC-MS to rule out batch-specific degradation . For unresolved contradictions, employ orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to confirm target engagement .

Methodological Framework for Research Design

- Theoretical Pole: Link studies to established frameworks (e.g., Hammett substituent constants for SAR) .

- Epistemological Pole: Prioritize falsifiable hypotheses (e.g., "Cl substituents enhance metabolic stability") .

- Technical Pole: Standardize protocols across labs (e.g., ISO 17025 for analytical validation) .

- Morphological Pole: Use visual tools (e.g., heatmaps for dose-response data) to enhance interpretability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.